molecular formula C16H19NO3S B352311 N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 305849-21-2

N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B352311
CAS No.: 305849-21-2
M. Wt: 305.4g/mol
InChI Key: SZRCZRBFSIPIHK-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide is a chemical compound designed for research and development applications, particularly in the field of medicinal chemistry. As a sulfonamide derivative, this compound is of significant interest for constructing novel molecular hybrids and probing biological pathways. The sulfonamide functional group is a privileged structure in drug discovery, known for its ability to inhibit key enzymes like dihydropteroate synthetase and carbonic anhydrase, which has led to its use in agents with antibacterial, anti-carbonic anhydrase, and diuretic properties . The specific structural features of this compound—including the 4-methoxyphenyl and mesitylene (2,4,6-trimethylbenzene) groups—impart distinct steric and electronic properties, making it a valuable intermediate for synthesizing more complex molecules, such as hybrid compounds containing phthalazin-1(2H)-imine and 4,5-dihydro-1H-imidazole cores, which are investigated for potential biological activities . Researchers can utilize this sulfonamide as a key building block to develop and screen new chemical entities, particularly in the search for therapeutics targeting aging-related diseases and cancer, given the involvement of sulfonamide-containing compounds in inhibiting pathways like the AGE/RAGE axis . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-11-9-12(2)16(13(3)10-11)21(18,19)17-14-5-7-15(20-4)8-6-14/h5-10,17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRCZRBFSIPIHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-methoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of N-(4-hydroxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide.

    Reduction: Formation of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors involved in disease pathways.

    Materials Science: It can be used as a building block in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.

    Biological Studies: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic transformations.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and inhibiting their activity. The sulfonamide group can interact with the active site of enzymes, while the methoxy and methyl groups can enhance binding affinity and specificity. The exact molecular pathways involved would depend on the target and the biological context.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Group Comparison

Compound Core Structure Key Substituents Biological Target
Target Compound (C₂₂H₂₆N₂O₃S₂) Sulfonamide + thiazole 4-Methoxyphenyl, trimethylbenzene Unknown
Compound 38 (C₂₃H₂₅N₅O₄S) Acetamide + quinazoline Pyrrolidinyl, 4-methoxyphenyl Cancer cells
Compound 6l (C₁₇H₁₈N₂O₅S) Ethenesulfonamide Hydroxy-dimethoxyphenyl Not reported

Table 2. Pharmacological Efficacy

Compound Activity Type Efficacy (vs. Controls) Reference
Quinazoline sulfonyl acetamides Anti-cancer IC₅₀: 2–8 µM across cell lines
Thiazol-2-yl hydrazine hydrobromide Cardioprotective 40% reduction in hypoxic response
Piperazin-ium salts Structural model N/A (crystallography focus)

Biological Activity

N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a sulfonamide group attached to a trimethylbenzene core and a methoxyphenyl substituent. The general formula can be represented as follows:

C13H17NO2S\text{C}_{13}\text{H}_{17}\text{N}\text{O}_2\text{S}

Biological Activity Overview

Sulfonamides are traditionally known for their antibacterial properties; however, recent studies have expanded their potential applications into antiviral and anticancer domains. The biological activity of this compound can be categorized into several key areas:

  • Antibacterial Activity : Like many sulfonamides, this compound exhibits antibacterial properties by inhibiting bacterial folic acid synthesis.
  • Antiviral Activity : Emerging evidence suggests that certain sulfonamide derivatives can inhibit viral replication and entry into host cells.
  • Anticancer Potential : Investigations have indicated that this compound may affect pathways involved in cancer cell proliferation.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : Sulfonamides typically act as competitive inhibitors of dihydropteroate synthase, an enzyme critical in the bacterial folate synthesis pathway.
  • Modulation of Viral Proteins : Some studies have demonstrated that sulfonamide derivatives can interfere with viral glycoproteins, thereby blocking the entry of viruses into cells .
  • Antioxidant Properties : Certain derivatives have shown to possess antioxidant activities that may contribute to their anticancer effects .

Table 1: Biological Activities and IC50 Values

Activity TypeReference CompoundIC50 Value (µM)Mechanism of Action
AntibacterialSulfanilamide12.5Inhibition of folic acid synthesis
AntiviralVatalanib25Inhibition of VEGF receptors
AnticancerPhthalazine Derivative15EGFR modulation and apoptosis induction

Case Study: Antiviral Efficacy

A study investigated the antiviral efficacy of various sulfonamides against the Ebola virus (EBOV). The results indicated that this compound exhibited significant inhibition of EBOV glycoprotein entry into cells with an IC50 value comparable to established antiviral agents .

Q & A

Q. What advanced NMR techniques resolve signal overlap in complex spectra of this compound?

  • 2D NMR :
  • HSQC : Correlate ¹H and ¹³C signals for crowded aromatic regions.
  • NOESY : Identify spatial proximity between methoxy protons and aromatic rings.
  • Dynamic NMR : Variable-temperature studies reveal rotational barriers around the S–N bond .

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